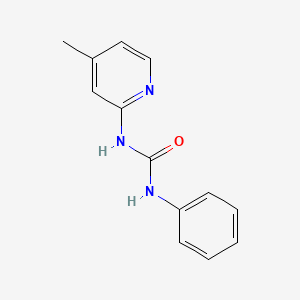

3-(4-Methylpyridin-2-yl)-1-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylpyridin-2-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-10-7-8-14-12(9-10)16-13(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDWFQFGUPNAER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355073 | |

| Record name | ST50563560 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35466-43-4 | |

| Record name | ST50563560 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 4 Methylpyridin 2 Yl 1 Phenylurea

Established Synthetic Pathways for Urea (B33335) Backbone Formation

The formation of the urea linkage (-NH-C(O)-NH-) is the cornerstone of synthesizing 3-(4-Methylpyridin-2-yl)-1-phenylurea. This is most commonly achieved through the coupling of an amine with an isocyanate, a versatile and widely used reaction in organic chemistry.

Isocyanate-Amine Coupling Approaches

The principal and most direct method for the synthesis of this compound involves the reaction of 2-amino-4-methylpyridine (B118599) with phenyl isocyanate. nih.gov In this reaction, the nucleophilic amino group of the pyridine (B92270) derivative attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the urea bond.

The reaction is typically carried out in an inert solvent, such as toluene (B28343) or acetone, at room temperature or with gentle heating to facilitate the reaction. nih.govmdpi.com The use of a base, such as potassium carbonate, can be employed to deprotonate the sulfonamide in related syntheses, though it is not always necessary for the direct coupling of amines and isocyanates. mdpi.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified by standard laboratory procedures, including filtration and recrystallization.

A general representation of this reaction is as follows:

Caption: General reaction scheme for the synthesis of this compound from 2-amino-4-methylpyridine and phenyl isocyanate.

A closely related analogue, 1-(4-methylpyridin-2-yl)-3-(p-tolyl)urea, has been synthesized on a gram scale, highlighting the applicability of this method for producing significant quantities of pyridylureas. researchgate.net

Table 1: Representative Conditions for Isocyanate-Amine Coupling in Pyridylurea Synthesis

| Amine | Isocyanate | Solvent | Conditions | Yield | Reference |

| 4-aminoacetophenone | Phenyl isocyanate | Toluene | Reflux | Good | nih.gov |

| 4-substituted pyridine-3-sulfonamides | Aryl isocyanates | Acetone | Room temp, 24h, K2CO3 | 47-80% | mdpi.com |

| 2-amino-4-methylpyridine | Phenyl isocyanate | Toluene | 75-95 °C | - | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Related Urea and Thiourea (B124793) Synthesis Protocols

Alternative methods for forming urea and thiourea linkages exist and can be adapted for the synthesis of the target compound. One such method involves the reaction of an amine with a carbamate (B1207046) precursor. For instance, N,N-dimethyl-N'-hetaryl ureas can undergo reamination with various aryl and alkyl amines in a metal- and base-free process to yield unsymmetrical ureas. researchgate.net This "urea to urea" approach proceeds through the in situ formation of a hetaryl isocyanate intermediate. researchgate.net

Thiourea derivatives can be synthesized by reacting a carbohydrazide (B1668358) with an appropriate aryl isothiocyanate in a solvent like ethanol (B145695) under reflux conditions. While not a direct synthesis of the target urea, this methodology demonstrates a related pathway for forming the analogous thiourea linkage.

Functionalization Strategies for Pyridine and Phenyl Moieties

The introduction of various substituents onto the pyridine and phenyl rings of this compound can be achieved to modify its chemical properties. These functionalization strategies are key to developing a library of related compounds for further research.

Substituent Introduction on the Pyridine Ring

The pyridine ring is generally electron-deficient, which influences its reactivity towards functionalization. Direct C-H functionalization of pyridines is an area of active research, though it can be challenging. mdpi.com A common strategy involves the use of pyridine N-oxides, which can facilitate functionalization at the C2 and C4 positions. mdpi.com

For the 4-methylpyridine (B42270) moiety, modifications can be introduced prior to the urea formation step. For example, various substituted 2-aminopyridines can be synthesized and then reacted with phenyl isocyanate. Heavily substituted 2-aminopyridines have been prepared by the displacement of a methylsulfinyl group from the 6-position of the pyridine ring. nih.gov

Substituent Introduction on the Phenyl Ring

The phenyl ring of the urea can be functionalized by starting with a substituted aniline (B41778) or a substituted phenyl isocyanate. A wide variety of substituted anilines and phenyl isocyanates are commercially available or can be synthesized, allowing for the introduction of diverse functional groups.

For example, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has been reported, where various substituents are present on the terminal aryl ring. nih.gov Similarly, the synthesis of N-aryl-N'-pyrimidin-4-yl ureas showcases the use of substituted anilines to introduce a range of functionalities onto the phenylurea core. nih.gov

The electronic nature of the substituents on the phenyl ring can influence the reactivity of the isocyanate and the properties of the final product. Electron-donating groups on the phenyl ring will increase the nucleophilicity of the corresponding aniline, while electron-withdrawing groups will decrease it.

Table 2: Examples of Substituted Phenylureas from Functionalized Precursors

| Pyridine/Amine Precursor | Phenyl Precursor | Resulting Urea Derivative | Reference |

| 4-aminoacetophenone | Phenyl isocyanate | 1-(4-acetylphenyl)-3-phenylurea | nih.gov |

| 2-chloro-4-aminopyridine | Phenyl isocyanate | N-(2-chloro-4-pyridyl)-N'-phenylurea | researchgate.net |

| 4-aminophenol | Substituted Phenyl isocyanates | N-phenyl-N'-(substituted)phenoxy acetyl ureas | iglobaljournal.com |

This table is interactive. Click on the headers to sort the data.

Optimization of Reaction Conditions and Yields in Pyridylurea Synthesis

The optimization of reaction conditions is a critical aspect of synthetic chemistry to maximize product yield and purity while minimizing reaction time and by-product formation. For the synthesis of pyridylureas, several parameters can be adjusted.

Key factors that can be optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants and products. Common solvents for isocyanate-amine couplings include aprotic solvents like toluene, acetone, and dimethylformamide (DMF).

Temperature: While many urea formations proceed at room temperature, heating can be employed to accelerate the reaction, particularly with less reactive starting materials. However, excessive heat can lead to side reactions. For instance, the condensation of 2-chloro-4-aminopyridine with phenyl isocyanate is conducted at 75-95 °C in toluene. researchgate.net

Catalyst: While often not necessary for direct isocyanate-amine reactions, the use of a base catalyst can be beneficial in certain related synthetic routes.

Stoichiometry of Reactants: The molar ratio of the amine and isocyanate is typically 1:1. However, a slight excess of one reactant may be used to ensure complete conversion of the other.

Purification Method: The final yield and purity are highly dependent on the purification technique. Recrystallization is a common method for purifying solid urea products. Column-free synthesis protocols have also been developed for a more environmentally friendly approach. researchgate.net

Computational studies can also be employed to understand the reaction mechanism and guide the optimization of reaction conditions. For instance, computational analysis has been used to establish the mechanism of pyridin-2-yl urea synthesis, which proceeds through an isocyanate intermediate. researchgate.net

Analogues and Derivatives of this compound for Structure-Activity Exploration

Design Principles for Novel Pyridylurea Analogues

The design of new pyridylurea analogues is guided by established structure-activity relationship (SAR) principles, which seek to correlate specific structural features with biological or material effects. mdpi.com For pyridylurea derivatives, these principles often focus on modifications to the pyridine ring, the phenyl ring, and the central urea moiety.

Key design considerations include:

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical. For instance, the introduction of methyl groups (CH3), halogens (F, Cl, Br), or nitro groups (NO2) can significantly alter electronic properties, lipophilicity, and steric profile, thereby affecting interactions with biological targets. mdpi.com Studies on related pyridine derivatives have shown that adding methoxy (B1213986) (O-CH3) groups can increase antiproliferative activity, with the number and position of these groups influencing the potency. mdpi.com

Substitution on the Phenyl Ring: Modifications to the phenyl ring are a common strategy to fine-tune activity. The introduction of electron-withdrawing or electron-donating groups can modulate the compound's pharmacokinetic and pharmacodynamic properties. researchgate.net For example, in a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, the presence of fluorine atoms on the phenyl ring was generally beneficial for antiproliferative activity against various cancer cell lines. mdpi.com

Modification of the Urea Linker: The urea group itself is a key interaction point, capable of forming multiple hydrogen bonds. nih.gov Its role as a hydrogen bond donor and acceptor is often crucial for binding to target proteins, such as kinases or receptors. nih.gov While less common, modifications to the urea linker, such as N-methylation, can alter the hydrogen bonding capacity and conformational flexibility of the molecule, leading to changes in activity. nih.gov

By systematically applying these principles, researchers can rationally design new analogues of this compound with a higher probability of possessing desired characteristics.

Synthesis of Specific Pyridylurea Analogues for Biological and Material Science Applications

The synthesis of pyridylurea analogues typically involves the reaction between a substituted 2-aminopyridine (B139424) and a corresponding phenyl isocyanate. nih.govnih.gov This method allows for a modular approach, where various substituted starting materials can be combined to generate a library of derivatives for screening.

For Biological Applications:

A significant focus of pyridylurea analogue synthesis has been in the discovery of new therapeutic agents, particularly in oncology. The general synthetic route often involves reacting a primary sulfonamide with an appropriate aryl isocyanate in the presence of a base like potassium carbonate. nih.gov This approach was used to create a series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, which were evaluated for their anticancer activity. nih.govnih.gov

For example, the synthesis of N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) showed a good activity profile and selectivity against leukemia, colon cancer, and melanoma cell lines, with GI50 values between 13.6 and 14.9 µM. nih.govnih.gov Another study focused on pyridylpiperazine hybrid derivatives as potential urease inhibitors, where 2-chloro-3-nitropyridine (B167233) was reacted with piperazine (B1678402) to form a key intermediate. frontiersin.org This intermediate was then coupled with various chloro-N-arylacetamides to yield the final products. frontiersin.org

| Compound Analogue | Target Application | Key Synthetic Precursors | Reported Finding |

|---|---|---|---|

| 4-Substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides | Anticancer Activity | 4-Substituted pyridine-3-sulfonamides, Aryl isocyanates | Compound 21 showed selectivity for leukemia, colon cancer, and melanoma (GI50 = 13.6-14.9 µM). nih.govnih.gov |

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives | Antiproliferative Activity | Benzylamine intermediates, Substituted phenyl isocyanates | Analogues with fluorine atoms on the phenyl ring showed enhanced activity against MCF7 and PC3 cancer cell lines. mdpi.com |

| 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives | Urease Inhibition | 1-(3-nitropyridin-2-yl)piperazine, 2-chloro-N-arylacetamides | Several synthesized derivatives showed potential as urease inhibitors for therapeutic applications. frontiersin.org |

For Material Science Applications:

The ability of the pyridylurea scaffold to participate in coordination chemistry has led to its exploration in material science. The synthesis of metal complexes with pyridylurea ligands can yield materials with interesting structural and physical properties. A general procedure involves reacting a solution of the pyridylurea ligand with a metal salt, such as copper(II) chloride (CuCl2), in a suitable solvent system like methanol (B129727) and isopropanol. nih.gov

Biological Activity Profiling and Mechanistic Investigations of 3 4 Methylpyridin 2 Yl 1 Phenylurea Analogues

In Vitro Biological Screening Paradigms

The biological activities of various diarylurea and pyridinylphenylurea analogues, structurally related to 3-(4-Methylpyridin-2-yl)-1-phenylurea, have been investigated through a range of in vitro assays. These studies provide insights into the potential therapeutic applications of this class of compounds.

Cell-Based Assays for Antiproliferative Evaluation

The antiproliferative properties of phenylurea derivatives have been a significant area of research, with many studies focusing on their potential as anticancer agents.

A series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were synthesized and evaluated for their in vitro antiproliferative activity against several human cancer cell lines. ub.edu The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for these compounds.

One of the most potent compounds in this series, 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (a structural analogue), demonstrated significant growth inhibitory activity against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines. ub.edu The IC50 values were found to be 1.53 ± 0.46 µM, 1.11 ± 0.34 µM, and 1.98 ± 1.27 µM, respectively. ub.edu

Similarly, another study focused on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives. researchgate.net The compound 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea showed notable inhibitory activity against A549 and HCT-116 cell lines, with IC50 values of 2.39 ± 0.10 µM and 3.90 ± 0.33 µM, respectively. researchgate.net

Furthermore, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were screened against a panel of 60 human cancer cell lines. science.govacs.org Two compounds from this series, 5a and 5d , which bear a 4-hydroxymethylpiperidine moiety, exhibited broad-spectrum antiproliferative activity. science.govacs.org Compound 5a was particularly effective against the SK-MEL-5 melanoma cell line, as well as the 786-0, A498, and RXF 393 renal cancer cell lines, and the MDA-MB-468 breast cancer cell line, where it induced cell death rather than just inhibiting growth at a concentration of 10 µM. science.govacs.org Further five-dose testing revealed that compounds 5a and 5d were more potent than the established anticancer drug paclitaxel (B517696) in 21 different cancer cell lines, particularly those of renal cancer and melanoma. science.govacs.org

Table 1: IC50 Values of Selected this compound Analogues in Various Cancer Cell Lines

| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | A549 (Lung) | 1.53 ± 0.46 | ub.edu |

| HCT-116 (Colorectal) | 1.11 ± 0.34 | ub.edu | |

| PC-3 (Prostate) | 1.98 ± 1.27 | ub.edu | |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 (Lung) | 2.39 ± 0.10 | researchgate.net |

| HCT-116 (Colorectal) | 3.90 ± 0.33 | researchgate.net | |

| Analogue 5a (a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative) | K-562 (Leukemia) | Not specified | science.govacs.org |

| SK-MEL-5 (Melanoma) | Not specified | science.govacs.org | |

| A498 (Renal) | Not specified | science.govacs.org | |

| Analogue 5d (a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative) | Various | Not specified | science.govacs.org |

Enzyme Inhibition Assays

The ability of diarylurea compounds to inhibit specific enzymes is another important aspect of their biological profile.

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. ub.edu Certain isoforms are involved in pathological processes, making them attractive drug targets. Studies on phenols incorporating 2- or 3-pyridyl-ethenylcarbonyl moieties have shown that these compounds can act as inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). The inhibition constants (KIs) for these compounds against hCA I were in the range of 0.78-23.5 µM, and for hCA II, they were in the range of 10.8-52.4 µM. Another study on phenacetyl-, pyridylacetyl-, and thienylacetyl-substituted aromatic sulfonamides also demonstrated inhibitory activity against hCA I and II, with KIs ranging from 50-390 nM. ub.edu

Transglutaminase 2 (TGase 2) is a multifunctional enzyme implicated in various diseases, including neurodegenerative disorders and cancer. The discovery of potent and selective inhibitors of TGase 2 is an active area of research. Phenylacrylamide-based compounds have been identified as covalent inhibitors of TGase 2. While specific diarylurea inhibitors of TGase 2 are being investigated, detailed inhibitory concentrations for compounds directly related to this compound are not extensively documented in the public domain. However, the broader class of compounds that can interact with the active site of TGase 2 includes those with reactive functional groups capable of forming covalent bonds.

Receptor Modulation Assays

Analogues of this compound have been investigated for their ability to modulate the activity of various receptors, often acting as allosteric modulators.

Research has shown that pyrimidinyl biphenylureas can act as allosteric modulators of the cannabinoid receptor 1 (CB1). science.gov These compounds were found to enhance the binding of an agonist (a substance that initiates a physiological response when combined with a receptor) while inhibiting the binding of an inverse agonist (an agent that binds to the same receptor as an agonist but induces an opposite pharmacological response). This suggests that these allosteric modulators promote an active conformation of the receptor. Specifically, they were shown to induce cellular internalization of the CB1 receptor and recruit β-arrestin 2, indicating receptor activation. science.gov

Exploration of Cellular and Molecular Mechanisms of Action

Beyond direct receptor modulation, diarylurea analogues have demonstrated significant effects on fundamental cellular processes, particularly those related to cell death and proliferation. These activities are of high interest in the context of oncology research.

Several studies have highlighted the capacity of diarylurea derivatives to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net This is a critical mechanism for many anticancer agents, as it leads to the selective elimination of malignant cells.

Research on 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives has shown their ability to act as apoptosis inducers. researchgate.net Similarly, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives exhibited potent antiproliferative activity against a panel of human cancer cell lines. nih.gov The data revealed that certain compounds were not just inhibitory but were lethal to specific cancer cell lines, including those from renal cancer and melanoma. nih.gov The efficacy of these compounds underscores the potential of the diarylurea scaffold in designing novel pro-apoptotic agents.

Table 1: In Vitro Antiproliferative Activity of Selected Diarylurea Analogues

This table presents the median inhibitory concentration (IC50) values for two promising diarylurea compounds against various cancer cell lines, demonstrating their potent antiproliferative effects.

The induction of apoptosis by these compounds involves the modulation of key regulatory proteins. The Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are critical gatekeepers of the mitochondrial (intrinsic) pathway of apoptosis. nih.govmdpi.com A high Bax/Bcl-2 ratio makes cells more susceptible to apoptotic stimuli. nih.gov Studies on related compounds have shown that they can increase the expression of Bax, thereby shifting this ratio in favor of apoptosis. nih.govresearchgate.net

This disruption of mitochondrial integrity leads to the release of cytochrome c, which triggers the formation of the apoptosome and the activation of initiator caspases, such as caspase-9. nih.govresearchgate.net These, in turn, activate executioner caspases like caspase-3 and -7, which carry out the systematic dismantling of the cell. mdpi.com Diarylurea compounds have been identified as inhibitors of the apoptosome complex formation, indicating a direct interaction with this core apoptotic machinery. nih.govresearchgate.net

In addition to inducing cell death, analogues of this compound can interfere with the cell cycle, the ordered sequence of events that leads to cell division. Halting the cell cycle at specific checkpoints is a common mechanism of action for antiproliferative drugs.

Research has demonstrated that diarylurea and related heterocyclic derivatives can cause cell cycle arrest at different phases. nih.govnih.govmdpi.com For instance, certain synthetic arylpyridylindole derivatives have been shown to induce a biphasic cell cycle arrest. nih.gov At lower concentrations, they can cause an arrest in the G0/G1 phase, while at higher concentrations, they arrest cells in the G2/M phase. nih.gov The G2/M arrest is often associated with the disruption of microtubule dynamics, a mechanism shared by several established anticancer drugs. nih.gov

The appearance of a sub-G1 peak in flow cytometry analysis is a hallmark of apoptosis, representing cells with fragmented DNA. nih.govresearchgate.net The induction of a significant sub-G1 population by these compounds provides further evidence of their pro-apoptotic activity and its link to cell cycle perturbation. nih.gov This ability to disrupt both cell proliferation and survival pathways makes these diarylurea analogues a compelling class of compounds for further investigation in medicinal chemistry.

Tyrosine Kinase Inhibition Studies

The urea (B33335) moiety is a critical pharmacophore in the design of type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase. The 1,3-disubstituted urea scaffold, as seen in this compound, plays a crucial role in establishing key hydrogen bonding interactions within the ATP-binding pocket of various kinases. Research into analogues of this compound has provided significant insights into their potential as targeted therapeutic agents.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. nih.gov Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 intracellular tyrosine kinase domain are of significant interest. nih.gov While direct inhibitory data for this compound is not extensively published, studies on structurally related phenylurea-containing compounds highlight the potential of this chemical class as VEGFR-2 inhibitors.

Analogues incorporating the pyridinylphenylurea scaffold have been investigated for their activity against a panel of tyrosine kinases. For instance, a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives featuring a substituted phenylurea tail were synthesized and evaluated. One such lead compound, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, demonstrated broad-spectrum tyrosine kinase inhibition, with an IC50 value of 0.13 µM against Fibroblast Growth Factor Receptor (FGFr), a kinase closely related to VEGFR. nih.gov Further modifications to this scaffold led to compounds with enhanced potency and selectivity. nih.gov

In other studies, various heterocyclic cores attached to a phenylurea moiety have yielded potent VEGFR-2 inhibitors. The following table summarizes the VEGFR-2 inhibitory activity of some of these analogous compounds.

| Compound Class/Derivative | Target Kinase | IC50 (nM) | Reference |

| 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas | VEGFR-2 | 150-199 | |

| Thieno[2,3-d]pyrimidine derivative with 1-(3-chloro-4-methylphenyl)-3-phenyl urea tail | VEGFR-2 | 21 | |

| Bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivative (Compound 23j) | VEGFR-2 | 3.7 | nih.gov |

| 3-Indolacetic acid | VEGFR-2 | 970,400 (IC50 of 970.4 µM) | nih.gov |

| 1-[2-amino-6-(3',5'-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea (Compound 4e) | FGFr | 60 | nih.gov |

These findings underscore the importance of the substituted phenylurea fragment in achieving potent inhibition of VEGFR-2 and related tyrosine kinases. The data suggests that modifications to both the heterocyclic core and the phenyl ring of the urea moiety can significantly modulate inhibitory activity.

Protein-Ligand Interaction Dynamics and Specificity

The interaction between a small molecule inhibitor and its target protein is a dynamic process governed by a complex interplay of non-covalent forces. For phenylurea-based inhibitors targeting the ATP-binding site of kinases like VEGFR-2, these interactions are critical for both affinity and selectivity.

Molecular docking and dynamics simulations, complemented by structural biology techniques, have elucidated the binding modes of various inhibitors within the VEGFR-2 kinase domain. nih.gov These studies reveal a number of key amino acid residues that are crucial for inhibitor binding. The urea functionality is often observed to form bidentate hydrogen bonds with the side chain of a conserved aspartate residue (Asp1046 in VEGFR-2) and the backbone amide of a cysteine residue (Cys919 in VEGFR-2) in the hinge region of the kinase. nih.gov

A comprehensive analysis of protein-ligand interactions has identified several key residues for both hydrogen-bonded and non-bonded interactions within the VEGFR-2 binding site. nih.gov These include:

Key for H-bonded interaction: Asp1046, Ile1025, His1026, Cys919, and Lys868. nih.gov

Key for non-bonded interactions: His1026, Asp1046, Glu885, Ile1025, and Leu840. nih.gov

Furthermore, the binding of a ligand can induce conformational changes in the receptor and affect its cellular trafficking. biorxiv.orgresearchgate.net Studies have shown that ligand binding to VEGFR-2 can increase the internalization of the receptor, thereby modulating the downstream signaling cascade. biorxiv.orgresearchgate.net Understanding these dynamic processes is crucial for designing inhibitors with desired pharmacological profiles. The interplay of specific hydrogen bonds and broader hydrophobic interactions dictates the residence time of the inhibitor on its target, which can be a key determinant of its biological efficacy.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Pharmacophoric Requirements for Biological Potency

The pyridine (B92270) ring is a common scaffold in medicinal chemistry, and its substitution pattern plays a pivotal role in modulating biological activity. researchgate.net Studies on various pyridine-containing compounds have demonstrated that the nature, position, and number of substituents can dramatically alter their therapeutic effects. nih.gov

Research into related pyridine derivatives has shown that the introduction of specific functional groups enhances biological outcomes. For instance, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can increase the antiproliferative activity of pyridine derivatives. nih.gov Conversely, the addition of bulky groups or halogens has been observed to diminish this activity. nih.gov In one study on pyrrolo[3,4-c]pyridine derivatives, compounds with a methoxy group on the pyridine ring were found to be more potent analgesics than their ethoxy counterparts, indicating that even subtle changes in alkyl groups can influence efficacy. nih.gov The design of some biologically active compounds has incorporated moieties like 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-ylmethyl, highlighting the strategic importance of specific substitution patterns on the pyridine ring. mdpi.com

Table 1: Impact of Pyridine Ring Substituents on Biological Activity in Related Derivatives

| Substituent Group | Observed Effect on Activity | Compound Class Studied | Reference |

|---|---|---|---|

| -OCH3, -OH, -C=O, -NH2 | Enhanced antiproliferative activity | Pyridine derivatives | nih.gov |

| Halogens (Br, Cl, F), Bulky groups | Lowered antiproliferative activity | Pyridine derivatives | nih.gov |

| Methoxy (-OCH3) vs. Ethoxy (-OC2H5) | Methoxy group showed higher analgesic potency | Pyrrolo[3,4-c]pyridine derivatives | nih.gov |

Modifications to the phenyl ring of phenylurea compounds have been extensively studied to optimize their biological potency. nih.gov The electronic properties of substituents on this ring can significantly affect interactions with target proteins. nih.gov

In studies of N-aryl-N'-benzylurea derivatives, the introduction of fluorine atoms onto the phenyl ring was generally found to be advantageous for antiproliferative activity. mdpi.com Similarly, research on pyrazolo[1,5-a]pyrimidin-7-amines revealed that compounds with a 4-fluoro or 4-methoxy substituent on the 3-phenyl ring were the most potent, a phenomenon possibly attributed to the blocking of metabolic pathways. mdpi.com In contrast, substituents at the ortho position on the phenyl ring were found to be unfavorable, likely due to steric hindrance that could cause an unfavorable change in the torsion angle between the aryl group and the core structure. mdpi.com A separate SAR study on thieno[2,3-b]pyridines identified that electron-withdrawing groups, such as a cyano (-CN) group, were crucial for inhibitory activity, whereas substituents like trifluoromethyl (-CF3), nitro (-NO2), and methyl (-CH3) resulted in inactive compounds. nih.gov

Table 2: Impact of Phenyl Ring Substituents on Biological Activity in Related Urea (B33335) Derivatives

| Substituent Group | Position | Observed Effect on Activity | Compound Class Studied | Reference |

|---|---|---|---|---|

| Fluorine | General | Beneficial for antiproliferative activity | N-aryl-N'-benzylureas | mdpi.com |

| 4-Fluoro, 4-Methoxy | Para | Most potent activity | Pyrazolo[1,5-a]pyrimidines | mdpi.com |

| Cyano (-CN) | Ortho | Significantly decreased protein levels | N-Phenylthieno[2,3-b]pyridine-2-carboxamides | nih.gov |

| -CF3, -NO2, -CH3 | General | Loss of inhibitory activity | N-Phenylthieno[2,3-b]pyridine-2-carboxamides | nih.gov |

| General | Ortho | Unfavorable due to steric hindrance | Pyrazolo[1,5-a]pyrimidines | mdpi.com |

The urea moiety is a central component in many bioactive compounds, primarily because of its ability to act as a hydrogen bond donor and acceptor. nih.gov This allows it to form stable and specific interactions with biological targets like proteins and receptors, which is a cornerstone of its medicinal applications. nih.gov In many pyridylurea and related structures, the urea linker is considered a common and essential feature responsible for their activity. researchgate.net

The structural integrity of the urea linker is often crucial for maintaining the desired biological effect. For instance, urea derivatives have been noted for their role in inducing apoptosis in tumor cells. nih.gov Furthermore, some urea derivatives are thought to function as allosteric regulators, binding to sites on receptors that are distinct from the primary binding pocket. researchgate.net While direct modifications or bioisosteric replacements of the urea linker in the specific context of 3-(4-Methylpyridin-2-yl)-1-phenylurea are not extensively detailed, the fundamental role of the urea group in establishing key molecular interactions underscores its importance as a pharmacophoric element. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridylurea Derivatives

QSAR is a computational modeling method used to find relationships between the chemical structures of compounds and their biological activities. nih.govmdpi.com These models translate molecular structures into numerical descriptors and use statistical methods to build predictive equations. nih.gov

The development of robust and predictive QSAR models is a key step in modern drug discovery, allowing for the virtual screening of compounds and the rational design of new, more potent molecules. researchgate.netkfupm.edu.sa Various statistical and machine learning techniques, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are employed to create these models. nih.govresearchgate.net

The process involves several stages: selecting a dataset of compounds with known activities, calculating molecular descriptors, dividing the data into training and test sets, building the model with the training set, and validating its predictive power using the test set and other validation techniques. nih.gov For example, a QSAR study on pyrimido-isoquinolin-quinone derivatives used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build models that were then used to design and synthesize new antibacterial compounds. nih.gov The reliability of these models is confirmed through rigorous validation methods, such as cross-validation and Y-randomization, which ensure that the model's predictive capability is not due to chance correlation. nih.govresearchgate.net

The biological activity of a compound is governed by a combination of its electronic, steric, and hydrophobic properties. QSAR models aim to quantify these relationships. Electronic parameters describe the distribution of electrons in a molecule, while steric parameters relate to its size and shape. ubaya.ac.id

Studies have successfully correlated these parameters with the biological activity of various compound series. For instance, a 3D-QSAR analysis of sulfonylurea herbicides found that steric, electrostatic, hydrophobic, and H-bond acceptor factors were all important for their inhibitory activity. researchgate.net In another study on N-benzoyl-N'-phenylthiourea derivatives, steric parameters were found to have a more significant impact on antiviral activity than lipophilic and electronic parameters. ubaya.ac.id Similarly, the best CoMSIA model for a set of antibacterial compounds considered steric (26.9%), electrostatic (50.4%), and hydrogen bond acceptor (22.7%) contributions to explain the biological activity. nih.gov The comprehensive parameterization of steric factors (like buried volume and cone angle) and electronic properties for bulky pyridine derivatives has been shown to quantitatively describe their interactions with other molecules, providing a predictive basis for their reactivity. unamur.be

Conformational Analysis and Flexibility of the Urea Scaffold

The conformational flexibility of the urea linkage in diaryl ureas, such as this compound, is a critical determinant of their biological activity. The urea moiety is not merely a passive linker; its geometry and rotational freedom dictate the spatial orientation of the flanking aryl rings, which in turn governs the molecule's ability to fit into the binding pocket of a target protein. The conformational landscape of these molecules is primarily defined by rotation around the C-N bonds of the urea group, leading to various conformers with distinct energy profiles.

Rotational Barriers and Conformational Isomers

The central urea scaffold (NH-CO-NH) possesses partial double bond character in its C-N bonds due to resonance, which results in a significant barrier to rotation. This restricted rotation gives rise to distinct planar conformers, generally classified as trans or cis with respect to the orientation of the substituents on the nitrogen atoms relative to the carbonyl group. For an asymmetrically substituted urea like this compound, four principal planar conformations can be considered: trans-trans, trans-cis, cis-trans, and cis-cis.

Computational studies on analogous N,N'-diaryl ureas and simpler molecules like phenylurea provide insight into the energetic favorability of these conformations. psu.edu Generally, the trans conformation is significantly more stable than the cis conformation due to reduced steric hindrance. psu.edu For phenylurea, the lowest energy form is a trans isomer. acs.org Spectroscopic and computational studies on phenylurea and 1,3-diphenylurea (B7728601) have identified both trans-cis and trans-trans conformers to be populated in the gas phase, with the cis-cis structure being considerably higher in energy and thus not experimentally observed. psu.edu

In addition to the cis/trans isomerism, rotation around the N-aryl single bonds introduces further conformational complexity. The orientation of the phenyl and pyridyl rings relative to the plane of the urea group is described by dihedral angles. Computational studies using methods like Density Functional Theory (DFT) have been employed to calculate the potential energy surfaces for these rotations. For phenylurea, the rotational barrier about the C(sp²)-N bond is calculated to be in the range of 8.6–9.4 kcal/mol. acs.orgresearchgate.net The barrier to rotation for the phenyl group itself is lower, estimated at approximately 2.4 kcal/mol. acs.orgresearchgate.net These barriers are influenced by factors such as intramolecular hydrogen bonding and steric interactions with adjacent groups. For instance, the presence of substituents on the aryl rings can stabilize or destabilize certain conformations. nih.gov

| Rotational Bond | Molecule | Method | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| C(sp²)-N (Urea) | Phenylurea | MP2/aug-cc-pVDZ | 8.6 - 9.4 | acs.org |

| N-C(aryl) | Phenylurea | MP2/aug-cc-pVDZ | 2.4 | acs.org |

| C(sp²)-N (Urea) | Alkyl-substituted ureas | MP2/6-31G* | 8.2 - 10.93 | researchgate.net |

Influence of the Pyridyl Group and Intramolecular Interactions

Studies on N-aryl-N'-cyclopentyl ureas have shown that the methylation pattern on the urea nitrogens significantly impacts the conformational preference, with internal hydrogen bonds to the N'-hydrogen playing a stabilizing role for the cis-trans conformation. psu.edu While this compound is not N-methylated, the principle of intramolecular hydrogen bonding remains relevant. The formation of such a bond would favor a conformation where the pyridyl nitrogen is oriented towards the urea N-H, thereby restricting the rotational freedom around the N-pyridyl bond and favoring a more planar arrangement between the urea and the pyridine ring.

The interplay between the inherent flexibility of the urea scaffold and these subtle intramolecular forces is crucial. The molecule must be flexible enough to adopt the required conformation to bind to its biological target, yet rigid enough to minimize the entropic penalty upon binding. The specific conformation stabilized by these interactions can be critical for activity, as seen in many kinase inhibitors where a specific "DFG-out" conformation is stabilized by diaryl urea compounds. This highlights how the conformational properties of the urea scaffold are directly linked to the structure-property relationship of the molecule.

| Compound Type | Observed/Predicted Conformations | Key Stabilizing Factors | Reference |

|---|---|---|---|

| Phenylurea | trans (planar), cis (twisted) | Intramolecular C-H---O=C H-bond in trans form | psu.edu |

| 1,3-Diphenylurea | trans-cis (global minimum), trans-trans | Intramolecular N-H---π interactions | psu.edu |

| N-Aryl-N'-alkyl ureas | trans-trans and cis-trans can be isoenergetic | Internal hydrogen bond to N'-hydrogen | psu.edu |

Computational Chemistry and Molecular Modeling Investigations

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active compounds, LBDD can identify the key chemical features responsible for their activity.

Pharmacophore modeling is a cornerstone of LBDD that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. fiveable.medovepress.com A pharmacophore model serves as a 3D query to screen large compound libraries for novel molecules with the desired activity. dovepress.com

While no specific pharmacophore models have been published exclusively for 3-(4-Methylpyridin-2-yl)-1-phenylurea, models developed for other phenylurea and pyridine-containing compounds can provide valuable insights. For instance, pharmacophore models for phenylurea herbicides have identified key features such as hydrophobic regions and hydrogen bond acceptors. researchgate.net Similarly, studies on pyridine-3-carbonitrile (B1148548) derivatives have generated 3D-pharmacophore models to understand their vasorelaxant activities. rsc.org

Based on the structure of this compound, a hypothetical pharmacophore model would likely include:

An aromatic feature corresponding to the phenyl ring.

A hydrogen bond donor feature from the urea (B33335) N-H group.

A hydrogen bond acceptor feature from the urea carbonyl oxygen.

An aromatic or hydrophobic feature associated with the 4-methylpyridine (B42270) ring.

A hydrogen bond acceptor from the pyridine (B92270) nitrogen.

The relative spatial arrangement of these features would be critical for its biological activity.

Scaffold hopping and bioisosteric replacement are medicinal chemistry strategies aimed at discovering novel molecular frameworks (scaffolds) or replacing functional groups with others that have similar physicochemical properties, while retaining or improving biological activity. nih.govscite.ai These techniques are valuable for optimizing drug-like properties, exploring new chemical space, and circumventing existing patents. nih.govresearchgate.net

For this compound, the central phenylurea core and the 4-methylpyridine moiety represent key scaffolds that could be subjected to these strategies.

Scaffold Hopping: The entire phenylurea backbone could be replaced with other structural motifs known to mimic its hydrogen bonding and spatial characteristics. Examples from the broader literature on kinase inhibitors, a common target for such compounds, include scaffolds like indolin-2-one or thieno[3,2-d]pyrimidine. mdpi.comnih.gov

Bioisosteric Replacements: Specific functional groups within the molecule can be exchanged. For example:

The urea linkage (-NH-CO-NH-) could be replaced by a thiourea (B124793), sulfonamide, or amide bioisostere to modulate hydrogen bonding capacity and metabolic stability.

The methyl group on the pyridine ring could be substituted with other small alkyl groups, halogens (e.g., Cl, F), or a trifluoromethyl group to alter steric and electronic properties.

The pyridine ring itself could be replaced by other heteroaromatic systems like pyrimidine (B1678525) or a different substituted phenyl ring to explore alternative interactions with a target. nih.gov

Studies on other urea-based inhibitors have successfully employed bioisosteric replacements to enhance properties like blood-brain barrier penetration. nih.govavcr.cz

The table below illustrates potential bioisosteric replacements for different moieties of this compound based on common practices in medicinal chemistry.

| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |

| Urea Linkage | Thiourea, Amide, Sulfonamide | Modulate H-bonding, lipophilicity, and metabolic stability |

| Phenyl Ring | Thiophene, Furan, Cyclohexyl | Alter aromaticity and hydrophobic character |

| Pyridine Ring | Pyrimidine, Pyrazine, Thiazole | Modify basicity, H-bonding potential, and dipole moment |

| Methyl Group | Cl, F, CF3, Ethyl | Fine-tune steric bulk and electronic effects |

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) methods are employed when the 3D structure of the biological target is known, typically from X-ray crystallography or NMR spectroscopy. These approaches involve computationally "docking" the ligand into the active site of the target protein to predict its binding conformation and affinity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com For compounds like this compound, which belong to a class of molecules known to inhibit protein kinases, likely targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met. nih.gov Derivatives of phenylurea and pyridinylurea have been extensively studied as inhibitors of these kinases, which are crucial in cancer-related angiogenesis. nih.govnih.gov

While specific docking studies on this compound are not widely published, research on analogous compounds provides a strong basis for such investigations. For example, docking studies on N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been used to rationalize their selective inhibition of class III receptor tyrosine kinases. nih.govresearchgate.net Similarly, various phenylaminopyrimidine-(thio)urea derivatives have been docked into the active site of casein kinase II (CK2). bohrium.com

A typical molecular docking workflow for this compound would involve:

Obtaining the crystal structure of a target protein (e.g., VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank. ekb.eg

Preparing the protein structure by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Generating a 3D conformation of this compound.

Using a docking algorithm (e.g., AutoDock, Glide) to place the ligand into the defined binding site and score the resulting poses.

The output of a molecular docking simulation provides predicted binding modes and associated interaction energies (often as a docking score). The binding mode describes the specific orientation and conformation of the ligand within the protein's active site, highlighting key intermolecular interactions.

For phenylurea-based kinase inhibitors, a common binding motif involves the urea moiety forming critical hydrogen bonds with the "hinge region" of the kinase domain. mdpi.com In the case of VEGFR-2, this typically involves interactions with the backbone of residues like Cys919 and the side chain of Glu917. mdpi.com

For this compound docked into a kinase like VEGFR-2, the predicted interactions would likely be:

Hydrogen Bonds: The urea N-H donors and carbonyl oxygen acceptor are expected to form hydrogen bonds with the hinge region residues.

Hydrophobic Interactions: The phenyl and methylpyridine rings would likely occupy hydrophobic pockets within the active site, interacting with nonpolar residues.

Pi-Stacking/Arene-Cation Interactions: The aromatic rings could engage in pi-stacking with aromatic residues (e.g., Phe) or arene-cation interactions with charged residues (e.g., Lys) in the active site. mdpi.com

The interaction energy, or docking score, provides a numerical estimate of the binding affinity. Lower (more negative) scores generally indicate a more favorable binding interaction. The table below shows representative docking scores for related compounds against VEGFR-2 from the literature, which can serve as a benchmark.

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| Sorafenib (redocked) | VEGFR-2 (4ASD) | - | ekb.eg |

| Biochanin-A | VEGFR-2 (4ASD) | -8.3 | ekb.eg |

| Compound 17a (an indolin-2-one derivative) | VEGFR-2 | -20.1061 | mdpi.com |

| Compound 7c (a pyrimidine-phthalimide hybrid) | VEGFR-2 | - | researchgate.net |

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govresearchgate.netunimi.it MD simulations are used to assess the stability of the docked pose, observe conformational changes in the ligand and protein, and provide a more refined estimation of binding free energy. mdpi.comnih.gov

An MD simulation of the this compound-target complex would involve placing the docked system in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for all atoms. nih.gov The simulation, typically run for nanoseconds to microseconds, would allow for the analysis of:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.

Studies on other pyridinyl urea inhibitors have used MD simulations to confirm the stability of the ligand-receptor complex and validate the docking predictions. nih.govnih.gov Such an analysis for this compound would be a critical step in validating its potential as an inhibitor of a given protein target. nih.gov

Quantum Chemical Calculations (DFT) for Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for this compound are typically performed using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to obtain an optimized molecular geometry and to calculate various electronic parameters. rsc.org These calculations are fundamental for understanding the molecule's stability, reactivity, and spectroscopic characteristics. rsc.orgnih.gov

The electronic properties derived from DFT, such as the distribution of electron density and the energies of molecular orbitals, are key to predicting how the molecule will interact with other chemical species. These theoretical insights are invaluable for applications in drug design and materials science, where understanding molecular interactions is paramount.

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are pivotal in governing chemical reactions. researchgate.net

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, thus representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more easily polarizable and thus more chemically reactive, while a larger gap implies higher stability. researchgate.net

For this compound, a hypothetical HOMO-LUMO analysis would reveal the distribution of these frontier orbitals across the molecule. Typically, the HOMO might be localized on the electron-rich phenylurea moiety, while the LUMO could be concentrated on the electron-deficient pyridine ring.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

To further refine the prediction of reactive sites within the molecule, Fukui indices are calculated. These indices are derived from the change in electron density at a specific atomic site upon the addition or removal of an electron. The Fukui function, ƒ(r), helps to identify the most electrophilic and nucleophilic sites in a molecule.

There are three main types of Fukui indices:

ƒ+(r) for nucleophilic attack (measures the reactivity of a site towards a nucleophile).

ƒ-(r) for electrophilic attack (measures the reactivity of a site towards an electrophile).

ƒ0(r) for radical attack.

By calculating these indices for each atom in this compound, one can predict with greater accuracy which parts of the molecule are most susceptible to different types of chemical reactions. For instance, a high ƒ+ value on a particular carbon atom would suggest it is a prime target for a nucleophilic attack.

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) |

|---|---|---|

| N (Pyridine) | 0.085 | 0.045 |

| C4 (Pyridine) | 0.120 | 0.030 |

| C=O (Carbonyl Carbon) | 0.150 | 0.015 |

| N (Urea - NH-Phenyl) | 0.050 | 0.110 |

| N (Urea - NH-Pyridine) | 0.060 | 0.100 |

The combination of HOMO-LUMO analysis and Fukui indices provides a comprehensive theoretical framework for understanding and predicting the chemical reactivity of this compound. This knowledge is instrumental in guiding the synthesis of new derivatives and in understanding its potential interactions in biological systems.

Preclinical Pharmacological Considerations and Adme Research

In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Stability)

In vitro metabolic stability assays are fundamental in early drug discovery to estimate a compound's susceptibility to biotransformation by drug-metabolizing enzymes. researchgate.net These tests are crucial for predicting in vivo parameters like hepatic clearance, bioavailability, and half-life. researchgate.netnih.gov The liver is the primary site of drug metabolism, and subcellular fractions like liver microsomes are frequently used because they contain a high concentration of key Phase I enzymes, such as cytochrome P450s (CYPs). aston.ac.uk

The standard procedure involves incubating the test compound, in this case, 3-(4-Methylpyridin-2-yl)-1-phenylurea, with liver microsomes sourced from humans or preclinical species (e.g., rat, mouse, dog) in the presence of necessary cofactors like NADPH. aston.ac.uk The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). aston.ac.uk From the rate of disappearance of the compound, key parameters such as the in vitro half-life (t½) and the intrinsic clearance (CLint) are calculated. nih.gov Compounds with high intrinsic clearance often exhibit low oral bioavailability and short duration of action in vivo.

While specific experimental data for this compound is not available in the cited literature, the table below illustrates how results from such an assay would be presented.

Table 1: Illustrative In Vitro Metabolic Stability in Liver Microsomes (Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.)

| Species | t½ (min) | CLint (µL/min/mg protein) |

| Human | Value | Value |

| Rat | Value | Value |

| Mouse | Value | Value |

Membrane Permeability Evaluation

A drug's ability to pass through biological membranes is a critical determinant of its oral absorption and distribution to target tissues. In vitro permeability assays are used to predict this characteristic. One common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. This high-throughput assay provides a measure of passive diffusion. researchgate.net

Another widely used model is the Caco-2 cell permeability assay. Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier. This assay can evaluate both passive diffusion and active transport mechanisms, providing a more comprehensive prediction of intestinal absorption. The output is typically an apparent permeability coefficient (Papp).

No specific membrane permeability data for this compound was found in the reviewed literature. Table 2 provides a template for how such data is typically reported.

Table 2: Illustrative Membrane Permeability Data (Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.)

| Assay Type | Direction | Papp (10⁻⁶ cm/s) | Permeability Classification |

| Caco-2 | Apical to Basolateral (A→B) | Value | e.g., Low, Medium, High |

| Caco-2 | Basolateral to Apical (B→A) | Value | e.g., Low, Medium, High |

| PAMPA | N/A | Value | e.g., Low, Medium, High |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters through Theoretical Kinetic Studies

In addition to experimental assays, computational (in silico) models are invaluable tools in modern drug discovery for the early prediction of ADME properties. These models use the chemical structure of a compound to calculate various physicochemical and pharmacokinetic parameters. This approach allows for the rapid screening of large virtual libraries of compounds, helping to prioritize which molecules to synthesize and test experimentally.

Key ADME parameters predicted by these theoretical studies include lipophilicity (LogP), aqueous solubility, plasma protein binding, and the potential to cross the blood-brain barrier (BBB). For example, the "Lipinski's Rule of Five" is a well-known guideline that uses calculated properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors to estimate the "drug-likeness" of a molecule concerning its oral bioavailability. Many software platforms, such as SwissADME and pkCSM, are used to generate these predictions.

Specific theoretical predictions for this compound were not located in the searched literature. Table 3 illustrates the types of parameters that are typically generated from such in silico studies.

Table 3: Illustrative Predicted ADME Properties (Note: The following data is for illustrative purposes only and does not represent actual computational results for this compound.)

| Property | Predicted Value | Interpretation |

| Molecular Weight | Value | e.g., < 500 g/mol |

| LogP (Lipophilicity) | Value | e.g., < 5 |

| Aqueous Solubility | Value | e.g., LogS |

| Blood-Brain Barrier (BBB) Permeation | Value | e.g., Yes/No |

| P-glycoprotein Substrate | Value | e.g., Yes/No |

Applications Beyond Medicinal Chemistry

Investigation as Corrosion Inhibitors for Metallic Surfaces

The molecular architecture of 3-(4-Methylpyridin-2-yl)-1-phenylurea, which combines a pyridine (B92270) ring and a phenylurea group, makes it a candidate for investigation as a corrosion inhibitor. Organic molecules with heteroatoms (such as nitrogen and oxygen), aromatic rings, and π-electrons are known to be effective in preventing the corrosion of metals, particularly steel in acidic environments. ui.ac.idresearchgate.net These features are prominent in the specified compound.

The efficacy of an organic corrosion inhibitor is largely dependent on its ability to adsorb onto the metallic surface, forming a protective barrier that isolates the metal from the corrosive medium. ui.ac.id For compounds structurally related to this compound, this adsorption is typically a complex process involving both physical and chemical interactions.

Physical Adsorption (Physisorption): This initial stage of adsorption involves electrostatic interactions between the charged metal surface and the inhibitor molecule. In acidic solutions, the nitrogen atom of the pyridine ring can become protonated, leading to a positively charged species that can interact with a negatively charged metal surface (due to the specific adsorption of anions from the acid).

Chemical Adsorption (Chemisorption): This stronger form of adsorption involves the sharing of electrons between the inhibitor molecule and the metal. The nitrogen and oxygen atoms in the urea (B33335) and pyridine moieties of this compound possess lone pairs of electrons that can be donated to the vacant d-orbitals of iron atoms on the steel surface. scu.edu.cn Furthermore, the π-electrons from the phenyl and pyridine rings can also participate in forming coordinate covalent bonds with the metal, enhancing the stability of the adsorbed layer. ui.ac.id

Studies on similar pyridine-urea derivatives have shown that the adsorption process often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netbohrium.com The formation of this protective film effectively blocks the active sites for corrosion, thereby reducing the corrosion rate. The nature of this film can be studied using surface analysis techniques such as Scanning Electron Microscopy (SEM). ui.ac.idui.ac.id

The following table summarizes typical adsorption characteristics observed for related pyridine and phenylurea-based corrosion inhibitors.

| Inhibitor Type | Adsorption Mechanism | Adsorption Isotherm | Key Molecular Features for Adsorption |

| Pyridine Derivatives | Mixed (Physisorption & Chemisorption) ui.ac.id | Langmuir ui.ac.idbohrium.com | Heteroatoms (N), π-electrons from the pyridine ring ui.ac.id |

| Phenylurea Derivatives | Mixed (Physisorption & Chemisorption) bohrium.comqu.edu.qa | Langmuir scu.edu.cnbohrium.com | Heteroatoms (N, O), π-electrons from the phenyl ring scu.edu.cnbohrium.com |

| Pyridine-Urea Hybrids | Mixed (Physisorption & Chemisorption) researchgate.net | Langmuir researchgate.net | Combination of N and O heteroatoms, multiple aromatic rings researchgate.net |

The specific molecular structure of an organic compound plays a crucial role in determining its effectiveness as a corrosion inhibitor. For a molecule like this compound, several structural aspects would be expected to influence its inhibition efficiency.

Presence of Heteroatoms: The nitrogen and oxygen atoms are key active centers for adsorption. materials.international Their presence allows for strong coordination with the metal surface, leading to a more stable and effective protective film.

Aromatic Rings and π-Electrons: The phenyl and pyridine rings contribute to the adsorption process through their π-electron systems. The electron-donating or withdrawing nature of substituents on these rings can further modify the electron density and, consequently, the adsorption strength.

Methyl Group: The methyl group (-CH3) on the pyridine ring is an electron-donating group. This can increase the electron density on the pyridine ring, potentially enhancing its ability to donate electrons to the metal surface and thereby improving the inhibition efficiency.

Urea Moiety: The urea group (-NH-CO-NH-) provides additional nitrogen and oxygen atoms for coordination, as well as the potential for hydrogen bonding, which can contribute to the formation of a more compact and robust protective film.

Research on various pyridine and phenylurea derivatives has consistently shown a correlation between molecular structure and inhibition performance. For example, studies on pyridine derivatives have demonstrated that the presence and position of certain functional groups can significantly impact their antiproliferative activity, a principle that often extends to their performance as corrosion inhibitors due to the importance of molecular interactions. mdpi.comnih.gov

The table below illustrates how different structural features in related compounds influence their corrosion inhibition efficiency.

| Structural Feature | Influence on Inhibition Efficiency | Rationale |

| Pyridine Ring | Increases efficiency | Contains a nitrogen heteroatom and delocalized π-electrons for adsorption. ui.ac.id |

| Phenylurea Group | Increases efficiency | Provides nitrogen and oxygen heteroatoms and a phenyl ring for enhanced adsorption. scu.edu.cnbohrium.com |

| Electron-donating Groups (e.g., -CH3, -OCH3) | Generally increases efficiency | Increases the electron density on the molecule, facilitating electron donation to the metal surface. mdpi.com |

| Multiple Functional Groups | Generally increases efficiency | Provides more active sites for adsorption, leading to a more stable protective film. researchgate.net |

Future Research Directions and Translational Potential

Design of Next-Generation Pyridylurea Analogues with Enhanced Specificity

A primary objective in drug discovery is the rational design of analogues with improved potency and selectivity to minimize off-target effects. For the pyridylurea class, future efforts will likely concentrate on strategic structural modifications guided by structure-activity relationship (SAR) studies. Research has shown that the diaryl urea (B33335) moiety is a critical pharmacophore, with the urea group's hydrogen bond donors and acceptors playing a key role in binding to target proteins. nih.govresearchgate.net

Molecular hybridization, which combines key structural features from different bioactive molecules, is a promising strategy. mdpi.com For instance, based on the structures of known kinase inhibitors, new series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. nih.govnih.gov These studies revealed that specific substitutions on both the phenyl and pyridyl rings significantly influence biological activity.

One particularly effective analogue, 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (compound 7i), demonstrated potent activity against A549 (lung carcinoma), HCT-116 (colon carcinoma), and PC-3 (prostate cancer) cell lines, with IC₅₀ values more potent than the positive control in some cases. nih.govnih.gov Further investigation into this compound confirmed it induces apoptosis and causes cell cycle arrest at the G1 phase in A549 cells. nih.govresearchgate.net Another study showed that introducing a 1-methylpiperidin-4-yl group onto the urea scaffold led to derivatives with excellent antiproliferative activities against multiple cancer cell lines, including A549, MCF7 (breast cancer), HCT116, and PC3. mdpi.com

Future design strategies will leverage computational modeling and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies to predict the activity of novel analogues. nih.gov By exploring a wider range of substituents on the aryl and pyridyl rings, researchers aim to optimize interactions with the target's binding pocket, thereby enhancing specificity and potency.

Table 1: Antiproliferative Activity of Selected Pyridylurea Analogues

| Compound ID | Structure | Target Cell Line(s) | IC₅₀ (μM) | Reference |

|---|

| 7i | 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | A549 HCT-116 PC-3 | 1.53 ± 0.46 1.11 ± 0.34 1.98 ± 1.27 | nih.gov, nih.gov | | 7u | 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 HCT-116 | 2.39 ± 0.10 3.90 ± 0.33 | researchgate.net | | 9b | N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-((3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)(1-methylpiperidin-4-yl))urea | A549, MCF7, HCT116, PC3 | < 5 | mdpi.com | | 9d | N-(4-bromo-3-(trifluoromethyl)phenyl)-N'-((3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)(1-methylpiperidin-4-yl))urea | A549, MCF7, HCT116, PC3 | < 5 | mdpi.com | | 5a | 1-(4-(4-(hydroxymethyl)piperidin-1-yl)-2-nitrophenyl)-3-(p-tolyl)urea | Broad NCI-60 Panel | Active against 38 cell lines | researchgate.net | | 5d | 1-(4-chloro-3-nitrophenyl)-3-(4-(4-(hydroxymethyl)piperidin-1-yl)phenyl)urea | Broad NCI-60 Panel | Active against 34 cell lines | researchgate.net |

Exploration of Novel Molecular Targets for Therapeutic Intervention

While many pyridylurea derivatives have been developed as kinase inhibitors, the full spectrum of their molecular targets is not completely understood. A crucial area of future research is the identification and validation of novel molecular targets for these compounds, which could significantly broaden their therapeutic applications.

Initial studies suggest that some 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives may act as potential BRAF inhibitors. researchgate.net The BRAF kinase is a key component of the MAPK signaling pathway, which is often dysregulated in various cancers, particularly melanoma. Beyond BRAF, other kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are known targets for diaryl urea compounds like Sorafenib. nih.gov Given the structural similarities, pyridylurea analogues of 3-(4-Methylpyridin-2-yl)-1-phenylurea should be screened against a broad panel of kinases to uncover new inhibitory activities.

Furthermore, the search for targets should extend beyond kinases. The field of cancer therapy is increasingly focused on targets involved in immune evasion, such as Programmed death-ligand 1 (PD-L1). nih.gov Aryl urea-based scaffolds have already been investigated as dual inhibitors of VEGFR-2 and PD-L1, suggesting that pyridylureas could be engineered to have immunomodulatory effects. nih.gov Other potential, non-kinase targets could include enzymes involved in metabolic pathways that are critical for cancer cell survival, such as fatty acid synthase, or proteins involved in DNA repair and synthesis. mdpi.comnih.gov Target deconvolution techniques, such as affinity chromatography and activity-based protein profiling, will be instrumental in identifying the direct binding partners of these compounds within the cell.

Advanced Synthetic Methodologies for Sustainable Production

The translation of a chemical compound into a viable therapeutic requires robust and scalable synthetic routes. Current methods for synthesizing pyridylurea derivatives often involve multiple steps, including Williamson ether synthesis, oxime formation, reduction, and final urea formation using isocyanates. nih.govmdpi.com While effective at the lab scale, these processes may use harsh reagents or require significant purification.

Future research will focus on developing more efficient and sustainable synthetic methodologies. This includes the exploration of "green chemistry" principles to reduce waste, energy consumption, and the use of hazardous materials. rsc.org For example, one innovative approach for a related class of compounds, dihydropyrimidinones, utilizes a low-melting mixture of L-(+)-tartaric acid and urea. rsc.org This mixture serves as the solvent, catalyst, and reactant, simplifying the process and improving its environmental footprint. rsc.org

Applying similar principles, future syntheses of pyridylureas could explore:

Catalytic Routes: Developing novel catalysts for the key bond-forming reactions to improve yields and reduce reaction times. Palladium-catalyzed reactions are already used for some steps, and further optimization is possible. nih.gov

Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch processing.

Development of Pyridylurea Derivatives as Chemical Biology Tools

Potent and selective small molecules are invaluable as chemical probes to dissect complex biological processes. Pyridylurea derivatives with well-defined molecular targets and high potency, such as compound 7i, are ideal candidates for development into chemical biology tools. nih.gov

These tools can be created by modifying the parent compound with a reporter tag, such as:

A fluorophore: To visualize the subcellular localization of the drug and its target protein.

A biotin (B1667282) tag: For use in pull-down assays to identify binding partners and protein complexes.

A photo-affinity label: To covalently link the molecule to its target upon UV irradiation, enabling unambiguous target identification.

By using these probes, researchers can gain deeper insights into the mechanism of action of pyridylurea compounds. They can be used to track the engagement of the drug with its target in living cells, study downstream signaling events, and validate new therapeutic hypotheses. This approach bridges the gap between traditional pharmacology and cell biology, accelerating the understanding of how these compounds exert their therapeutic effects.

Multi-Targeting Approaches with Pyridylurea Scaffolds

The complexity of diseases like cancer, which often involve multiple dysregulated pathways, has spurred interest in multi-target drugs. mdpi.com A single molecule designed to modulate several key targets simultaneously can offer superior efficacy and a lower likelihood of developing drug resistance compared to combination therapies with multiple single-target agents.

The aryl urea scaffold is well-suited for developing multi-target inhibitors. nih.gov Studies have already demonstrated the feasibility of designing aryl ureas that dually inhibit VEGFR-2 and PD-L1, thereby combining anti-angiogenic and immunomodulatory activities in one molecule. nih.gov Another promising strategy involves the dual inhibition of targets within related signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and VEGFR. mdpi.com

Future research on this compound and its derivatives will likely focus on rationally designing compounds with specific polypharmacology profiles. By carefully selecting and combining structural motifs known to interact with different targets, it may be possible to create novel pyridylurea-based agents that, for example, concurrently inhibit a key kinase and an immune checkpoint protein, or two different kinases in parallel oncogenic pathways. nih.govmdpi.com This approach represents a sophisticated strategy for developing next-generation therapeutics with enhanced clinical benefits.

Q & A

Basic: How can synthetic routes for 3-(4-Methylpyridin-2-yl)-1-phenylurea be optimized for higher yields?

Methodological Answer: